molecular formula C14H12O B3025317 3,7-Dimethyldibenzofuran CAS No. 41738-54-9

3,7-Dimethyldibenzofuran

Cat. No. B3025317
CAS RN: 41738-54-9
M. Wt: 196.24 g/mol
InChI Key: VFCRTEVRAODBLT-UHFFFAOYSA-N
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Description

3,7-Dimethyldibenzofuran is a chemical compound with the molecular formula C14H12O . It is a type of dibenzofuran, which is a class of organic compounds that are of considerable industrial and environmental significance .


Synthesis Analysis

The synthesis of dibenzofurans, including this compound, has been a subject of research. One approach involves creating the C–O bond of the furan ring and forming dibenzofurans by cyclizing diarylether derivatives . Another method involves constructing a complex benzofuran derivative through a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of this compound consists of two benzene rings fused to a central furan ring . The compound has a molecular weight of 196.24448 .

Scientific Research Applications

Isolation and Characterization in Lichen Cultures

Research has demonstrated the isolation of 3,7-dihydroxy-1,9-dimethyldibenzofuran derivatives from the spore-derived mycobionts of the lichen Lecanora iseana and Lecanora cinereocarnea. These studies focused on identifying the structural characteristics of these compounds using spectroscopic methods (Takenaka, Hamada, & Tanahashi, 2005); (Tanahashi, Takenaka, Nagakura, & Hamada, 2001).

Chemical Synthesis and Properties

A study explored the synthesis and structural properties of 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate, which involved 3,7-dimethyldibenzofuran in its formation. This work provided insights into the structural aspects and the reaction mechanisms of such compounds (Hou, 2000).

Antimicrobial and Antioxidant Properties

A study on polyketides isolated from the deep-sea-derived fungus Aspergillus versicolor revealed that 3,7-dihydroxy-1,9-dimethyldibenzofuran displayed inhibitory activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent. The same study also noted its antioxidant properties (Yang, Peng, Zhang, Liu, Li, Gu, Shao, Han, & Wang, 2020).

Interaction with Estrogen Receptor

Research has shown the interaction of a related compound, 6-methyl-1,3,8-trichlorodibenzofuran, with estrogen receptor alpha, indicating potential applications in breast cancer treatment. This highlights the relevance of dibenzofuran derivatives in the medical field (Pearce, Liu, Radhakrishnan, Abdelrahim, Safe, & Jordan, 2004).

Mechanism of Action

While the specific mechanism of action for 3,7-Dimethyldibenzofuran is not well-documented, it has been found to have inhibitory effects on the expression of COX-2, an enzyme involved in inflammation .

Future Directions

Research on dibenzofurans, including 3,7-Dimethyldibenzofuran, is ongoing. For instance, a study found that the lichen Bunodophoron patagonicum contains five new dibenzofurans, including 3,7-dihydroxy-1,9-dimethyldibenzofuran . This suggests potential future directions in the exploration of dibenzofurans in natural sources.

properties

IUPAC Name

3,7-dimethyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRTEVRAODBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505954
Record name 3,7-Dimethyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41738-54-9
Record name 3,7-Dimethyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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